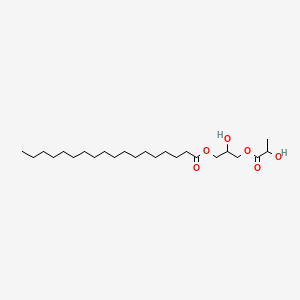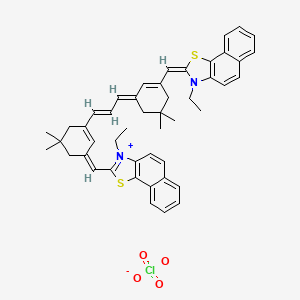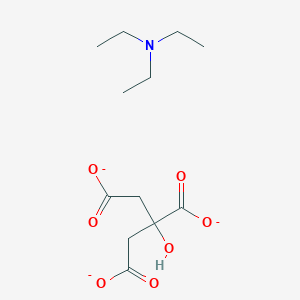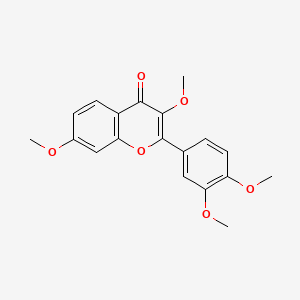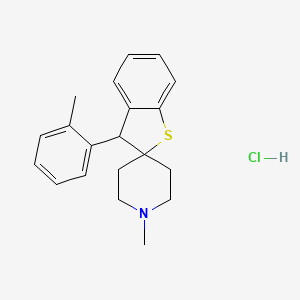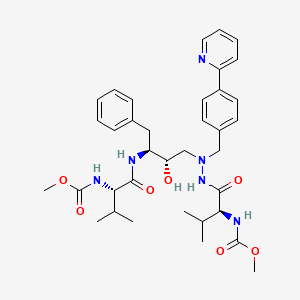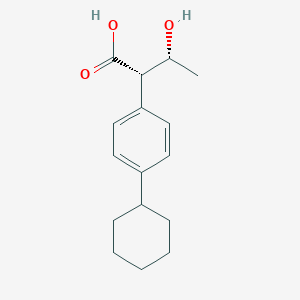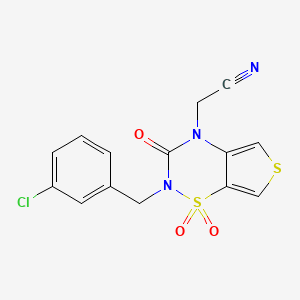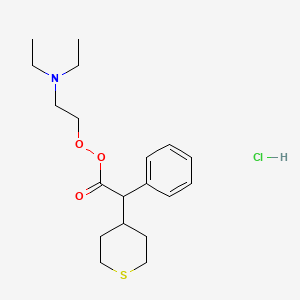
2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3,3a,4,5,6-hexahydro-1H-benz(d,e)isoquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Methyl-2,3,3a,4,5,6-hexahydro-1H-benz(d,e)isoquinoline hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. Industrial production methods typically involve the use of metal catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1-Methyl-2,3,3a,4,5,6-hexahydro-1H-benz(d,e)isoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Methyl-2,3,3a,4,5,6-hexahydro-1H-benz(d,e)isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3,3a,4,5,6-hexahydro-1H-benz(d,e)isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-Methyl-2,3,3a,4,5,6-hexahydro-1H-benz(d,e)isoquinoline hydrochloride can be compared with other similar compounds such as:
1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl: This compound shares a similar hexahydro structure but differs in its functional groups and applications.
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene, octahydro-7-methyl-3-methylene-4-(1-methylethyl): Another compound with a similar core structure but different substituents and properties.
Properties
CAS No. |
102147-04-6 |
|---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
1-methyl-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-9-12-7-3-5-10-4-2-6-11(8-14-9)13(10)12;/h3,5,7,9,11,14H,2,4,6,8H2,1H3;1H |
InChI Key |
MLEPLVSTCAPHSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC3=C2C(CCC3)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)
